Boron phosphate

描述

Boron phosphate (BPO₄) is an inorganic compound synthesized via the reaction of boric acid (H₃BO₃) and phosphoric acid (H₃PO₄) at temperatures ranging from 80°C to 1200°C . It exists as either an amorphous white solid or a crystalline material, depending on synthesis conditions. BPO₄ exhibits high thermal stability, decomposing only above 475°C, and serves as a critical precursor in solid-state reactions to produce metal phosphates such as Mg₂P₂O₇ and Zn₂P₂O₇ . Industrially, it is utilized in flame retardants, fertilizers, and ceramic materials due to its slow boron release and structural robustness .

准备方法

Synthetic Routes and Reaction Conditions: Boron phosphate can be synthesized through several methods. The simplest method involves the reaction of phosphoric acid and boric acid at temperatures ranging from 80°C to 1200°C . The reaction produces a white amorphous powder, which can be converted to a microcrystalline product when heated at about 1000°C for 2 hours . The main reaction is:

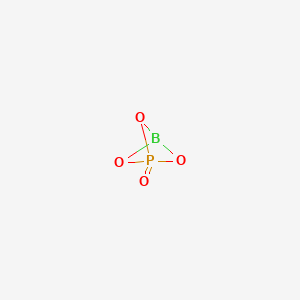

H3BO3+H3PO4→BPO4+3H2O

Other methods include:

- Reaction of phosphoric acid and triethyl borate

- Reaction of triethyl phosphate and boron trichloride

- Reaction of diammonium phosphate and borax heated to 1000°C

- Hydrothermal synthesis using boric acid and phosphorus pentoxide

Industrial Production Methods: In industrial settings, this compound is often produced through high-temperature solid-phase reactions. For example, boric acid and a mixture of ammonium phosphate and phosphoric acid can be calcined at 300-1000°C in a rotary kiln for 1-3 hours . This method is efficient, with a short reaction period, simple technological process, low production cost, and high product quality .

化学反应分析

Types of Reactions: Boron phosphate undergoes various chemical reactions, including:

Dehydration Reactions: It acts as a catalyst in dehydration reactions in organic synthesis.

Exchange Reactions: It serves as a source of phosphates for exchange reactions in the solid state to obtain metal phosphates.

Common Reagents and Conditions:

Dehydration Reactions: Typically involve organic compounds and are conducted under controlled temperatures.

Exchange Reactions: Often involve metal salts and are conducted in solid-state conditions.

Major Products:

Dehydration Reactions: Various dehydrated organic compounds.

Exchange Reactions: Metal phosphates.

科学研究应用

Agricultural Applications

Boron Source for Plant Growth

Boron phosphate serves as an effective source of boron, a vital micronutrient for plants. It releases soluble boron slowly, which is beneficial for crops like cotton. A greenhouse study demonstrated that incorporating this compound into soil significantly improved the availability of boron for young cotton plants, minimizing the risk of leaching due to rainfall .

Table 1: Effects of this compound on Cotton Growth

| Treatment | Boron Source | Growth Rate (cm) | Yield (g) |

|---|---|---|---|

| Control | None | 12 | 50 |

| This compound | Deactivated | 16 | 70 |

| Soluble Boron | Soluble | 14 | 65 |

Medical Applications

Boron Neutron Capture Therapy (BNCT)

This compound nanoparticles have been investigated for their biocompatibility in BNCT, a targeted cancer treatment that involves the accumulation of boron-10 in tumor cells followed by neutron irradiation. Studies show that functionalized this compound nanoparticles can enhance the efficacy of BNCT by improving the selective delivery of boron to tumors .

Case Study: Clinical Trials of BNCT

Clinical trials conducted at Kyoto University have demonstrated promising results in treating glioblastoma multiforme using BPA (boronophenylalanine) as a boron carrier. The trials indicated that BNCT could potentially provide a therapeutic advantage over traditional photon irradiation techniques .

Materials Science Applications

Biodegradable Glasses

Recent research has focused on the development of this compound glasses for biomedical applications, particularly in tissue engineering. These glasses exhibit unique physical and mechanical properties, such as high Vickers hardness and bioactivity, making them suitable for bone regeneration applications .

Table 2: Properties of this compound Glasses

| Property | Value |

|---|---|

| Vickers Hardness | 7.45 GPa |

| Bioactivity (Apatite Formation) | Yes |

| Density | X g/cm³ |

作用机制

The mechanism by which boron phosphate exerts its effects varies depending on its application:

相似化合物的比较

Boron Phosphate vs. Aluminum Phosphate (AlPO₄)

Structural and Mechanical Properties :

- BPO₄ and AlPO₄ are both used as hardeners in sodium water glass for refractory materials. However, their coordination environments differ: boron in BPO₄ exhibits lower coordination (3–4), while aluminum in AlPO₄ adopts higher coordination (4–6). This results in a more interconnected silicon network in AlPO₄-hardened materials, leading to a higher storage modulus (1.5 GPa vs. 1.0 GPa for BPO₄) .

- Applications : AlPO₄ is preferred in high-strength ceramics, whereas BPO₄ is advantageous in rapid-setting applications due to faster gelation .

Table 1: Comparative Properties of BPO₄ and AlPO₄

| Property | BPO₄ | AlPO₄ |

|---|---|---|

| Coordination Number | 3–4 | 4–6 |

| Storage Modulus (GPa) | 1.0 | 1.5 |

| Setting Time | Fast | Slow |

| Thermal Stability (°C) | >475 | >500 |

This compound vs. Borate Phosphates

Chemical Structure :

- Borate phosphates contain separate borate (BO₃³⁻) and phosphate (PO₄³⁻) anions, unlike borophosphates, where boron and phosphorus share oxygen atoms . BPO₄, as a standalone phosphate, lacks mixed anion linkages.

- Cation Ratios : Borate phosphates exhibit higher cation-to-anion ratios (e.g., Na₃B₂PO₈) compared to BPO₄, which has a 1:1 boron-to-phosphorus ratio .

Flame Retardant Synergists: BPO₄ vs. Boron-Phosphate Blends

Mechanisms :

- BPO₄ forms synergistically when ammonium polyphosphate (APP) reacts with boric acid, enhancing flame retardancy in wood-polymer composites (WPCs). This interaction reduces mechanical property degradation (e.g., 15% loss in flexural strength vs. 25% for APP alone) .

- Comparison with Other Systems: Zinc borate (Zn₃B₆O₁₂·3.5H₂O) releases water vapor at high temperatures, while BPO₄ provides a stable char layer . Pure phosphate systems (e.g., monoammonium phosphate) lack boron’s synergistic effect, resulting in higher burning rates .

Table 2: Flame Retardant Performance in WPCs

| Additive | Burning Rate (mm/min) | Flexural Strength Loss (%) |

|---|---|---|

| APP Alone | 25 | 25 |

| APP + BPO₄ | 18 | 15 |

| Zinc Borate | 20 | 20 |

Thermal Stability in Fertilizers

- BPO₄ outperforms soluble boron compounds (e.g., boric acid) in slow-release fertilizers. At 500°C, BPO₄ remains crystalline, whereas borax (Na₂B₄O₇·10H₂O) dehydrates and decomposes .

生物活性

Boron phosphate (BPO4) is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer therapy and biomaterials. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of this compound

This compound is a white crystalline solid that can be synthesized through various methods, including the reaction of boric acid and phosphoric acid. Its unique chemical structure imparts specific properties that make it suitable for applications in biomedicine, particularly in boron neutron capture therapy (BNCT) and as a slow-release fertilizer.

Anticancer Properties

One of the most significant areas of research regarding this compound is its application in cancer treatment, specifically through BNCT. BNCT is a targeted radiotherapy technique that uses boron-containing compounds to selectively irradiate cancer cells. The effectiveness of BPO4 in this context has been evaluated in several studies:

- Case Study 1 : A clinical trial involving 23 patients with newly diagnosed glioblastoma demonstrated that BNCT using boron compounds resulted in a median survival time of 19.5 months. The study compared outcomes with conventional therapies, showing promising results for BPO4 as a therapeutic agent .

- Case Study 2 : Research indicated that functionalized this compound nanoparticles exhibited biocompatibility and enhanced therapeutic effects when used in conjunction with BNCT protocols .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of boron compounds. For instance, newly synthesized boron glycine monoester (BGM) and diester (BGD) showed significant antimicrobial effects against various pathogens. The study found that BGM had an IC50 value of 6.6 mM against U87MG glioblastoma cells, suggesting its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Cellular Uptake : Studies have shown that the uptake of boron-containing compounds into cancer cells occurs via endocytosis, which is crucial for the effectiveness of BNCT .

- Oxidative Stress Induction : Boron compounds can induce oxidative stress in cancer cells, leading to increased cell death. This effect is mediated by alterations in antioxidant enzyme activities and lipid peroxidation levels .

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:

常见问题

Basic Research Questions

Q. How should experimental designs be structured to evaluate the effects of boron and phosphate interactions on plant growth?

- Methodological Answer: Use split-plot or randomized block designs (RBD) to isolate variables. For example, in agricultural studies, apply varying levels of phosphorus (e.g., 0–75 kg P₂O₅ ha⁻¹ via Single Super Phosphate) and boron (e.g., 0–1.5 kg B ha⁻¹ via borax) in factorial combinations. Replicate treatments three times to ensure statistical robustness. Pre-experiment soil analysis (e.g., pH, organic carbon, N-P-K levels) is critical to establish baseline conditions. Monitor growth parameters (e.g., yield, nutrient uptake) at regular intervals and analyze variance (ANOVA) to interpret treatment effects .

Q. What analytical methods are recommended for quantifying phosphate in boron phosphate-containing samples?

- Methodological Answer: Employ spectrophotometric phosphate analysis with a standard curve (e.g., 0–100 µM PO₄³⁻). Measure sample absorbance at 880 nm, exclude outliers, and use linear regression (e.g., Excel’s LINEST function) to calculate slope, intercept, and R². Report concentrations as mg/L P or PO₄³⁻, including 95% confidence intervals. Compare results with environmental standards (e.g., WHO guidelines) and correlate with secondary parameters like dissolved oxygen for ecological interpretations .

Advanced Research Questions

Q. How can contradictions between in vitro reproductive toxicity data and epidemiological findings on boron exposure be resolved?

- Methodological Answer: Address discrepancies by (1) evaluating confounding factors in epidemiological studies (e.g., lithium co-exposure, altitude effects on birth weight) and (2) comparing exposure thresholds. For example, animal studies classify boron compounds as “Category 1B” reproductive toxicants (H360FD), but human studies in high-exposure regions (e.g., Turkey, China) show no adverse sperm quality despite exceeding reference doses (RfD). Design follow-up studies with stratified cohorts (by gender/geography) and control for variables like occupational exposure duration and dietary intake .

Q. What computational approaches predict the structural and thermodynamic properties of this compound glasses?

- Methodological Answer: Combine statistical mechanics and topological constraint theory (TCT) to model coordination environments (e.g., boron’s transition from trigonal to tetrahedral coordination with modifiers like lithium). Use experimental data (e.g., ¹⁰B NMR) to parametrize enthalpy/entropy contributions. Validate predictions against glass transition temperatures (Tg) and intermediate-range structural units (e.g., superstructural borophosphate clusters). This approach enables property tailoring for applications like ion-conductive materials .

Q. How does this compound enhance electrocatalytic activity in water oxidation reactions?

- Methodological Answer: Investigate boron’s role in modifying transition metal-doped phosphate catalysts (e.g., zirconium phosphate). Use density functional theory (DFT) to assess boron’s electronic effects on active sites. Experimentally, synthesize nanostructured boron-doped carbons and evaluate their performance in hydrogen peroxide electrosynthesis. Characterize pore/defect impacts via TEM and XPS to optimize catalytic efficiency .

Q. What frameworks guide the formulation of research questions on this compound’s environmental impact?

- Methodological Answer: Apply PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. For example:

- Population: Agricultural soils with varying boron/phosphate levels.

- Intervention: Boron-enriched fertilizers (e.g., borohumate).

- Outcome: Boron use efficiency and crop yield.

Ensure questions are hypothesis-driven (e.g., “Does this compound mitigate phosphorus leaching in sandy soils?”) and align with gaps identified in prior studies (e.g., limited data on long-term soil boron retention) .

Q. Data Analysis and Interpretation

Q. How should researchers statistically validate interactions between boron and phosphate in agronomic trials?

- Methodological Answer: Perform two-way ANOVA to assess main effects (boron, phosphate) and interaction terms. Use Tukey’s HSD post hoc test for mean comparisons. Calculate boron use efficiency (BUE) as (Yieldₜᵣₜ − Yield₀)/B applied. Report p-values and effect sizes, and visualize interactions via response surface plots. For longitudinal data, apply mixed-effects models to account for temporal variability .

Q. Synthesis and Characterization

Q. What strategies improve the stability of boron-containing polymeric materials for sensing applications?

- Methodological Answer: Incorporate hydrophilic segments (e.g., polyacrylic acid) into boronic acid-grafted copolymers to enhance solubility and binding affinity. Use phosphate-buffered saline (PBS, pH 7.4) to mimic physiological conditions. Characterize binding kinetics via isothermal titration calorimetry (ITC) and validate biocompatibility through cytotoxicity assays .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound toxicity studies?

- Methodological Answer: Adhere to OECD Guidelines for chemical testing (e.g., TG 414, 421). Report exposure routes (oral, dermal), dosages (mg/kg/day), and vehicle controls (e.g., saline). For epidemiological studies, document confounding variables (e.g., altitude, co-exposures) and use standardized biomarkers (e.g., urinary boron). Share raw data and analysis scripts via repositories like Zenodo .

属性

IUPAC Name |

2,4,5-trioxa-1λ5-phospha-3-borabicyclo[1.1.1]pentane 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO4P/c2-6-3-1(4-6)5-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVCQBPDVHFKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B12OP(=O)(O1)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BPO4, BO4P | |

| Record name | boron(III) orthophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Boron(III)_orthophosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872553 | |

| Record name | Boron phosphate (B(PO4)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Boron phosphate (B(PO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13308-51-5 | |

| Record name | Boron phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13308-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boron phosphate (B(PO4)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013308515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron phosphate (B(PO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron phosphate (B(PO4)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron orthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。